2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide
Description
Properties
CAS No. |
105609-61-8 |
|---|---|
Molecular Formula |
C11H10ClN3O2S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
2-[(5-chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C11H10ClN3O2S/c1-15(8-5-3-2-4-6-8)9(16)7-17-11-14-13-10(12)18-11/h2-6H,7H2,1H3 |
InChI Key |
IWRMKFRWQIYOER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=NN=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-amine with N-methyl-N-phenylacetamide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide is in the development of herbicides. The compound exhibits potent herbicidal activity against a variety of weeds, making it valuable for crop protection. Research has demonstrated its effectiveness in controlling resistant weed species that pose challenges to conventional herbicides.
Case Study: Efficacy Against Weeds
A study conducted on various crops showed that formulations containing this compound significantly reduced weed biomass compared to untreated controls. The results indicated a reduction in target weed populations by over 80% within a month of application, showcasing its potential as an effective herbicide .
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It has been tested against several bacterial strains and fungi, demonstrating inhibitory effects that suggest potential use as an antimicrobial agent.
Case Study: Antimicrobial Testing
In vitro studies revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for commonly used antibiotics, indicating its potential as an alternative treatment option .
Mechanistic Insights
The mechanism of action for the herbicidal and antimicrobial activities of this compound is believed to involve interference with specific biochemical pathways in target organisms. For instance, it may inhibit key enzymes involved in metabolic processes, leading to cell death.
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of any chemical compound. Preliminary studies on this compound have shown low toxicity levels in mammalian systems, suggesting that it could be developed further for agricultural and medicinal applications without significant health risks.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Agriculture | Herbicide development | >80% reduction in weed biomass |
| Pharmaceuticals | Antimicrobial activity | Effective against Staphylococcus aureus |
| Mechanism of Action | Inhibition of metabolic pathways | Interference with key enzymes |
| Toxicology | Low toxicity levels | Safe for further development |
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Thiadiazole Substituents : Chlorine (target) vs. CF₃ (flufenacet) or ethyl (4y) alter electronic effects. Chlorine is electron-withdrawing, enhancing reactivity toward nucleophilic targets, while CF₃ increases lipophilicity and resistance to metabolic degradation .
- Linkage Type: Ether (target) vs.
- Acetamide Substituents : N-methyl-N-phenyl (target) vs. N-isopropyl-N-4-fluorophenyl (flufenacet) modulates steric bulk and solubility.
Activity Trends :
- Herbicidal activity is prevalent in compounds with thiadiazole-ether-acetamide backbones (e.g., target, mefenacet, flufenacet).
- Anticancer activity emerges with thioether linkages and additional thiadiazole rings (e.g., 4y), suggesting structure-activity relationship (SAR) divergence based on substituents.
Physicochemical Properties
| Property | Target Compound | Mefenacet | Flufenacet | Compound 4y |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃O₂S | C₁₅H₁₃N₃O₂S | C₁₄H₁₃F₄N₃O₂S | C₁₄H₁₅N₇S₂ |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.5 | ~4.1 (high lipophilicity) | ~2.8 |
| Water Solubility | Low | Low | Very low | Moderate (due to thioether) |
| Stability | Stable in dry conditions | Stable; hydrolyzes slowly | Resistant to hydrolysis | Sensitive to oxidation |
Key Notes:
- Chlorine and CF₃ substituents increase logP, enhancing membrane permeability but reducing aqueous solubility.
- Thioether linkages (4y) introduce polarity, improving solubility but requiring stabilization against oxidative degradation .
Biological Activity
2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide is a synthetic compound notable for its diverse biological activities. This compound features a unique structure that includes a chloro-substituted thiadiazole ring and an acetamide functional group, contributing to its efficacy in various applications including herbicidal and potential therapeutic uses.
- Molecular Formula: C11H12ClN3O2S
- Molecular Weight: Approximately 273.75 g/mol
- Structure: The compound's structure is characterized by a thiadiazole ring which enhances its biological properties.
1. Herbicidal Activity
Research indicates that this compound exhibits significant herbicidal activity. The presence of the chloro substituent on the thiadiazole ring is crucial for its herbicidal efficacy, making it an important candidate in agricultural chemistry.
2. Anticancer Properties
The compound has shown promise as an anticancer agent. Studies have indicated that derivatives of thiadiazole compounds possess cytotoxic properties against various cancer cell lines. For instance, related compounds have been reported to exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells.
3. Antimicrobial Activity
The antimicrobial potential of this compound has been explored through quantitative structure–activity relationship (QSAR) studies. These studies suggest that the compound is effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Herbicidal | Significant | |
| Anticancer | IC50 values: MCF-7 (2.09 µM), HepG2 (2.08 µM) | |
| Antimicrobial | Effective against Gram-positive bacteria |
Detailed Findings
A study published in 2020 highlighted the cytotoxic properties of various thiadiazole derivatives, including those similar to this compound. These derivatives were evaluated for their ability to inhibit cancer cell proliferation and induce cell death . The findings suggest that modifications in the chemical structure can significantly enhance their biological activity.
Another research effort focused on the synthesis and characterization of thiadiazole derivatives demonstrated that compounds with specific substituents on the phenyl ring exhibited improved antimicrobial action due to better lipophilicity, facilitating cell membrane penetration .
Q & A
Basic Question
- LogP : Use ChemDraw or MarvinSuite for partition coefficient estimation.
- pKa : SPARC or ACD/Labs predicts the thiadiazole NH acidity (pKa ~8.5) .
Advanced Question
Molecular dynamics (MD) simulations (GROMACS) model solubility in biorelevant media (e.g., FaSSIF). COSMO-RS theory quantifies hydrogen-bonding capacity, critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
